molecular formula C8H12OS B6241985 7-thiaspiro[3.5]nonan-2-one CAS No. 1440962-09-3

7-thiaspiro[3.5]nonan-2-one

Cat. No.: B6241985
CAS No.: 1440962-09-3
M. Wt: 156.2
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Description

7-Thiaspiro[3.5]nonan-2-one is a spirocyclic chemical building block of high interest in medicinal chemistry and organic synthesis. Spirocyclic scaffolds like this one are characterized by their three-dimensionality, which allows for the creation of molecules with well-defined spatial arrangements, a critical feature for effective interaction with biological targets . This structural rigidity can lock a molecule into a bioactive conformation, leading to improved potency and selectivity for potential therapeutics . The incorporation of a sulfur atom in the ring system introduces unique electronic and steric properties, making it a valuable isostere for other ring systems and a versatile intermediate for constructing more complex molecules. Researchers utilize this scaffold to explore novel chemical space and to improve key physicochemical properties of drug candidates, such as solubility and metabolic stability . As a key synthetic intermediate, it can be functionalized at multiple sites to develop a wide array of derivatives for structure-activity relationship (SAR) studies, particularly in hit-to-lead optimization campaigns. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1440962-09-3

Molecular Formula

C8H12OS

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Thiaspiro 3.5 Nonan 2 One and Its Analogues

Construction of the Spiro[3.5]nonane Skeleton

The creation of the spiro[3.5]nonane framework is the cornerstone of synthesizing 7-thiaspiro[3.5]nonan-2-one. Various synthetic routes have been developed to assemble this bicyclic system, each with its own advantages and limitations. These methods can be broadly categorized into cyclization reactions, ring expansion and contraction strategies, multicomponent reactions, and olefin metathesis approaches.

Cyclization Reactions for Spiro-Junction Formation

Cyclization reactions are a fundamental approach to forming the spirocyclic core. These can be either intramolecular, where a single molecule folds onto itself, or intermolecular, involving the combination of two or more molecules.

Intramolecular cyclization is a powerful strategy that often benefits from favorable entropic factors. Key methods include nucleophilic substitution and the reduction of spiro-β-lactams.

Nucleophilic Substitution: This approach typically involves a precursor molecule containing both a nucleophile and a suitable leaving group, positioned to facilitate the formation of one of the rings at the spirocenter. For the synthesis of this compound, this could involve the formation of the thiacyclohexane ring via an intramolecular SN2 reaction. For instance, a suitably substituted cyclobutane (B1203170) derivative bearing a thiol nucleophile and a leaving group on a side chain could undergo cyclization to form the thiacyclohexane ring and establish the spiro junction nih.gov. The efficiency of such reactions is often dependent on the length and flexibility of the tether connecting the nucleophile and the electrophilic center youtube.com.

A general representation of this approach is the cyclization of a halo-thioether. The precursor, a 4-(3-halopropyl)-4-(mercaptomethyl)cyclobutan-1-one, upon treatment with a base, would undergo intramolecular nucleophilic substitution to yield the desired this compound.

Precursor Functional GroupsReagents and ConditionsProductReference
Thiol, Alkyl HalideBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)Thiaspirocycle nih.gov
Hydroxy, Mesylate/TosylateBase (e.g., DIPEA), Solvent (e.g., CH2Cl2)Oxaspirocycle nih.gov

β-Lactam Reduction: An alternative intramolecular approach involves the synthesis of a spiro-β-lactam intermediate, which can then be reduced to the corresponding cyclobutanone. Spiro-β-lactams can be synthesized through various methods, including the Staudinger [2+2] ketene-imine cycloaddition google.com. The subsequent reduction of the β-lactam carbonyl group is a critical step. While this method is more commonly applied to the synthesis of azaspirocycles, the principle can be adapted. For instance, a spiro-β-lactam containing a sulfur atom in the larger ring could be a precursor. However, the selective reduction of the lactam in the presence of other functional groups can be challenging.

Intermolecular cyclizations, particularly [2+2] cycloadditions, are a direct and efficient method for the construction of the four-membered cyclobutanone ring of the spiro[3.5]nonane skeleton.

[2+2] Cycloadditions: The Staudinger cycloaddition of a ketene with an alkene is a classic and powerful method for synthesizing β-lactams and cyclobutanones google.com. In the context of this compound, this would involve the reaction of a suitable ketene with an exocyclic methylene thiacyclohexane. The regioselectivity of the cycloaddition is a key consideration, and the reaction often proceeds under thermal or photochemical conditions. The use of chiral auxiliaries can also induce stereoselectivity in the formation of the spirocenter.

The reaction of dichloroketene, generated in situ from dichloroacetyl chloride and a base like triethylamine, with methylenethiacyclohexane would yield a dichlorinated spiro[3.5]nonan-2-one, which can be subsequently dehalogenated.

Ketene PrecursorAlkeneConditionsProductReference
Dichloroacetyl chlorideMethylenethiacyclohexaneTriethylamine, EtherDichlorospiro[3.5]nonan-2-one google.com
Acetyl chlorideSubstituted OlefinBase, SolventSubstituted Cyclobutanone google.com

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer an alternative pathway to the spiro[3.5]nonane skeleton, often starting from more readily available smaller or larger ring systems. A notable example is the ring expansion of cyclopropanone surrogates to afford cyclobutanones. This can be achieved by reacting a cyclopropanol derivative with a sulfur ylide, which proceeds with high regio- and stereospecificity. This method could be adapted to construct the cyclobutanone ring of this compound, starting from a spiro[2.5]octane precursor containing the thiacyclohexane moiety.

Multicomponent Reactions for Spirocyclic Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, provide a highly efficient route to complex molecules rug.nlnih.govresearchgate.netresearchgate.netmdpi.com. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct key intermediates or the spirocyclic core in a convergent manner. For example, a multicomponent reaction could be designed to assemble a precursor for a subsequent intramolecular cyclization. The use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, is a common strategy for rapidly building molecular complexity nih.govnih.gov.

Olefin Metathesis Approaches

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including those containing heteroatoms wikipedia.orgdrughunter.com. The synthesis of the spiro[3.5]nonane skeleton can be envisioned through the RCM of a diene precursor. For this compound, a suitable diene would possess a sulfur atom within the chain that will form the thiacyclohexane ring and be attached to a quaternary carbon that will become the spirocenter. The success of RCM is highly dependent on the catalyst used, with Grubbs' and Schrock's catalysts being the most common, and the conformational preferences of the diene precursor.

A hypothetical RCM approach would involve a diallyl substituted precursor attached to a cyclobutane ring. The presence of the sulfur atom in one of the allyl chains would lead to the formation of the thiacyclohexane ring upon metathesis.

CatalystSubstrateConditionsProduct Ring SizeReference
Grubbs' Catalyst (1st or 2nd Gen)Acyclic DieneCH2Cl2, reflux5- to 30-membered rings wikipedia.orgdrughunter.com
Schrock's CatalystSterically Hindered DieneToluene, refluxVarious ring sizes wikipedia.org

Introduction and Derivatization of Thia- and Ketone Moieties

The synthesis of spirocyclic compounds, particularly those incorporating heteroatoms, is an area of growing interest in medicinal chemistry due to their inherent three-dimensionality. nih.gov The rigid structure of spirocycles, such as this compound, provides a unique scaffold for the development of novel therapeutic agents. nih.gov The synthetic challenge lies in the controlled construction of the orthogonal ring system and the selective introduction of functional groups.

The introduction of a sulfur atom into a spirocyclic framework to form a thietane ring, as seen in the this compound scaffold, can be accomplished through several established synthetic strategies. A common approach involves the cyclization of a precursor bearing a suitable leaving group and a thiol. One versatile method is the intramolecular substitution of a dihaloalkane with a sulfide source.

A particularly relevant strategy involves the transformation of a more readily available oxetane ring. For instance, a synthetic sequence can commence with the opening of a corresponding oxaspirocycle. rsc.org This multi-step process may include:

Oxetane Ring Opening: Treatment with a bromide source to yield a bromohydrin.

Conversion to Dibromide: Subsequent substitution of the hydroxyl group to give a dibrominated intermediate.

Thietane Formation: Reaction with a sulfur transfer reagent, such as sodium sulfide, to effect ring closure and form the desired thietane ring. rsc.org

Another established route to thietanes involves the [2+2] cycloaddition of a thioketone with a ketene or an allene, although this is less common for spirocyclic systems. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the spirocyclic core.

The carbonyl group at the C2 position of the cyclobutane ring is a key functional handle for further derivatization. Its formation can be approached in several ways. A common method is the oxidation of the corresponding secondary alcohol, 7-thiaspiro[3.5]nonan-2-ol. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups, such as the thioether which is prone to oxidation.

Alternatively, the cyclobutanone ring can be constructed directly through cyclization reactions. For example, a Thorpe-Ziegler reaction of a dinitrile precursor could be envisioned, followed by hydrolysis and decarboxylation to yield the target ketone. Another powerful method for forming four-membered rings is the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. For the synthesis of this compound, this could involve the reaction of a ketene with an exocyclic methylene thioether.

1,2-Dicarbonyl compounds are also important precursors in various synthetic pathways and can be used to access complex heterocyclic structures. rsc.org Methodologies for their synthesis could potentially be adapted to create precursors for the target spiroketone. rsc.org

The this compound scaffold possesses two primary sites for functionalization: the ketone carbonyl group and the sulfur heteroatom. The ability to selectively modify one site without affecting the other is crucial for creating analogues.

Reactions at the Carbonyl Group:

Reduction: The ketone can be selectively reduced to the corresponding alcohol using reagents like sodium borohydride.

Olefination: Wittig or Horner-Wadsworth-Emmons reactions can convert the carbonyl into an exocyclic double bond.

Aldol Condensation: The α-protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, including aldehydes, in aldol reactions. wikipedia.orgresearchgate.net

Reactions at the Thioether:

Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using controlled amounts of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the electronic and steric properties of the molecule.

Achieving chemoselectivity requires careful choice of reagents and reaction conditions. For example, to perform a reaction at the α-carbon of the ketone without oxidizing the thioether, a non-electrophilic base like lithium diisopropylamide (LDA) would be used at low temperatures. Conversely, oxidation of the sulfur can typically be achieved without affecting the ketone using one equivalent of a mild oxidant.

Stereoselective Synthesis of this compound and its Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. wikipedia.org

A robust strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be employed in several ways. For instance, an Evans oxazolidinone auxiliary could be attached to a precursor carboxylic acid. researchgate.net Deprotonation followed by an alkylation or an aldol reaction would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. wikipedia.orgresearchgate.net Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. wikipedia.org Camphorsultam is another effective chiral auxiliary that has been used in Michael additions and Claisen rearrangements. wikipedia.org

The table below summarizes common chiral auxiliaries and their typical applications in asymmetric synthesis.

Chiral AuxiliaryTypical Application(s)Key Feature(s)
Evans Oxazolidinones Aldol Reactions, Alkylations, AcylationsHigh diastereoselectivity, predictable stereochemistry based on chelation control. wikipedia.orgresearchgate.net
Camphorsultam Michael Additions, Diels-Alder ReactionsExcellent steric shielding, often provides high asymmetric induction. wikipedia.org
Pseudoephedrine Amides Alkylation of α-carbonForms a rigid chelated enolate, directing alkylation from a specific face. wikipedia.org
SAMP/RAMP Hydrazones Asymmetric α-alkylation of ketones/aldehydesReliable for creating chiral carbonyl compounds; both enantiomers are accessible. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. ehu.eus This strategy can be applied to the synthesis of spiroketones through various transformations.

One potential approach is the catalytic asymmetric allylation of a precursor ketone. nih.gov For example, a catalyst generated from titanium tetraisopropoxide and a chiral ligand like BINOL can promote the addition of an allyl nucleophile to a ketone, producing chiral tertiary homoallylic alcohols with high enantioselectivity. nih.gov This alcohol could then be further elaborated to form the spirocyclic system.

Another powerful strategy is the catalytic asymmetric intramolecular cyclization. An appropriately designed substrate could be cyclized under the influence of a chiral catalyst to form the spiroketone directly with high enantiomeric excess (ee). Organocatalysis, using chiral amines or thioureas, has emerged as a powerful tool for asymmetric spirocyclization reactions. researchgate.net For instance, electron-rich thiourea catalysts have proven crucial for achieving high enantioselectivity in certain halocyclization and spiroketalization reactions. researchgate.net

The table below highlights selected asymmetric catalytic methods applicable to the synthesis of chiral ketones.

Catalytic SystemReaction TypeTypical Substrates
Titanium-BINOL Asymmetric AllylationKetones, Aldehydes
Cinchona Alkaloids [2+2] CycloadditionKetenes, Aldehydes
Chiral Thioureas Halocyclization/SpiroketalizationOlefinic keto-acids
Chiral Rhodium Complexes Asymmetric Conjugate AdditionEnones, Organoboronic acids

Chemoenzymatic and Microbial Transformation Routes for Stereocontrol

The asymmetric synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. Chemoenzymatic and microbial transformation routes offer powerful and environmentally benign alternatives to traditional chemical synthesis for achieving high stereocontrol. These methods leverage the inherent selectivity of enzymes and whole-cell microorganisms to catalyze stereoselective reactions, such as the reduction of prochiral ketones to chiral alcohols. While specific research on the chemoenzymatic or microbial transformation of this compound is not extensively documented, studies on analogous sulfur-containing heterocyclic ketones, particularly tetrahydrothiopyran-4-one, provide significant insights into potential stereoselective synthetic strategies.

The enzymatic reduction of the carbonyl group in these cyclic thio-ketones is a key transformation for introducing chirality. This can be achieved using isolated enzymes, such as alcohol dehydrogenases (ADHs), or through whole-cell biotransformations with various microorganisms, including bacteria and fungi. These biocatalysts can exhibit high levels of enantioselectivity and diastereoselectivity, leading to the formation of optically pure alcohol products.

Research Findings on Analogous Compounds

Detailed studies on the bioreduction of tetrahydro-4H-thiopyran-4-one, a structural component of this compound, have demonstrated the feasibility of using microbial catalysts. In a comprehensive screening of various microorganisms, several bacterial and fungal strains were identified that effectively reduce tetrahydro-4H-thiopyran-4-one to the corresponding tetrahydrothiopyran-4-ol . This indicates that the sulfur-containing ring is well-tolerated by the enzymatic machinery of these organisms.

Furthermore, the stereospecific reduction of substituted tetrahydrothiopyran-4-ones has been accomplished using horse liver alcohol dehydrogenase (HLADH), a well-characterized oxidoreductase acs.org. This enzyme is known for its broad substrate scope and predictable stereochemical outcomes, making it a valuable tool in asymmetric synthesis. The successful reduction of these analogues suggests that HLADH and other commercially available ADHs could be effective catalysts for the stereoselective reduction of this compound.

Tropinone reductases have also been shown to be active on tetrahydrothiopyran-4-one, further expanding the repertoire of enzymes that can be used for the synthesis of chiral thiaspiroalkanols . The selection of the appropriate enzyme or microorganism is crucial, as different biocatalysts can exhibit opposite stereopreferences, allowing for the synthesis of either enantiomer of the target alcohol.

The following table summarizes the findings from the screening of various biocatalysts for the reduction of the analogous compound, tetrahydro-4H-thiopyran-4-one.

Biocatalyst TypeSpecific Enzyme/MicroorganismSubstrateProductKey Findings
Isolated EnzymeHorse Liver Alcohol Dehydrogenase (HLADH)2-substituted tetrahydrothiopyran-4-ones2-substituted tetrahydrothiopyran-4-olsDemonstrates stereospecific reduction of the heterocyclic ketone acs.org.
Isolated EnzymeTropinone ReductasesTetrahydrothiopyran-4-oneTetrahydrothiopyran-4-olShows enzymatic activity towards the thio-ketone .
Whole-Cell (Fungi)Various fungal strainsTetrahydro-4H-thiopyran-4-oneTetrahydrothiopyran-4-olScreening identified several fungal strains capable of the reduction .
Whole-Cell (Bacteria)Various bacterial strainsTetrahydro-4H-thiopyran-4-oneTetrahydrothiopyran-4-olScreening identified several bacterial strains capable of the reduction .

These findings collectively suggest a high potential for the development of chemoenzymatic and microbial routes for the stereocontrolled synthesis of 7-thiaspiro[3.5]nonan-2-ol from its corresponding ketone. Future research in this area would likely involve the screening of a diverse range of microorganisms and isolated enzymes to identify catalysts with high activity and stereoselectivity for the spirocyclic substrate. Optimization of reaction conditions, such as pH, temperature, and co-substrate regeneration systems, would be critical for achieving high yields and optical purities of the desired chiral alcohol.

Reaction Chemistry and Chemical Transformations of 7 Thiaspiro 3.5 Nonan 2 One

Reactivity of the Ketone Moiety (C2)

The ketone group at the C2 position is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions.

Carbonyl Reductions and Oxidations

The carbonyl group of 7-thiaspiro[3.5]nonan-2-one can be readily reduced to the corresponding secondary alcohol, 7-thiaspiro[3.5]nonan-2-ol. This transformation is typically achieved using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversely, while the ketone is already in a relatively high oxidation state, oxidative cleavage of the cyclobutane (B1203170) ring can occur under harsh conditions, though this is a less common transformation.

ReactantReagentProductReaction Type
This compoundSodium borohydride7-Thiaspiro[3.5]nonan-2-olReduction
This compoundLithium aluminum hydride7-Thiaspiro[3.5]nonan-2-olReduction

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl, yielding tertiary alcohols after an aqueous workup. Similarly, cyanide ions (from sources like KCN) can add to form a cyanohydrin.

ReactantReagentIntermediateProduct (after workup)Reaction Type
This compoundGrignard Reagent (e.g., CH₃MgBr)Magnesium alkoxide2-Methyl-7-thiaspiro[3.5]nonan-2-olNucleophilic Addition
This compoundPotassium cyanide/AcidCyanohydrin2-Hydroxy-7-thiaspiro[3.5]nonane-2-carbonitrileNucleophilic Addition

Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) can be functionalized. In the presence of a suitable base, such as lithium diisopropylamide (LDA), an enolate can be formed. This enolate can then react with various electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide.

Transformations Involving the Thia-Heteroatom (S7)

The sulfur atom at the S7 position, being a thioether, exhibits its own characteristic reactivity, primarily involving oxidation and reactions at the sulfur center.

Oxidation Reactions of the Sulfur Atom (e.g., to Sulfones)

The sulfur atom in this compound can be oxidized to form a sulfoxide and further to a sulfone. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

ReactantReagentProductReaction Type
This compoundHydrogen Peroxide (1 eq.)This compound 7-oxideOxidation (to Sulfoxide)
This compoundHydrogen Peroxide (excess)This compound 7,7-dioxideOxidation (to Sulfone)
This compoundm-CPBA (1 eq.)This compound 7-oxideOxidation (to Sulfoxide)
This compoundm-CPBA (excess)This compound 7,7-dioxideOxidation (to Sulfone)

Ring-Opening and Ring-Rearrangement Reactions

The inherent ring strain in the thietane moiety of this compound makes it susceptible to various ring-opening and rearrangement reactions. These transformations are often driven by the desire to alleviate this strain, leading to more stable cyclic or acyclic structures.

While specific mechanistic studies on this compound are not extensively documented, the behavior of analogous sulfur-containing spirocycles provides valuable insights into its potential transformations. The presence of the sulfur atom can influence reaction pathways through its ability to stabilize adjacent carbocations or act as a nucleophile.

One plausible transformation is a strain-release driven spirocyclization , where the thietane ring could undergo cleavage and subsequent recyclization to form a more stable, larger heterocyclic system. In related azabicyclo[1.1.0]butyl ketones, electrophile-induced spirocyclization-desilylation reactions have been observed, driven by the relief of ring strain. A similar mechanism could be envisioned for this compound, where activation of the carbonyl group or the sulfur atom could initiate an intramolecular rearrangement.

Ring expansion is another potential reaction pathway, a common transformation for strained cyclic systems. For instance, the treatment of certain spiro compounds with appropriate reagents can lead to the insertion of atoms into the ring, resulting in a larger, less strained structure. While not directly studied for this compound, the general principles of carbocation rearrangements and alkyl shifts in strained rings suggest that under acidic conditions, protonation of the carbonyl oxygen could be followed by a rearrangement of the spirocyclic framework to yield a bicyclic system with a larger sulfur-containing ring.

Table 1: Plausible Ring Transformation Mechanisms for this compound Based on Analogous Systems

Transformation TypeProposed MechanismDriving ForcePotential Product Class
Ring Expansion Acid-catalyzed carbocation rearrangement involving migration of a C-C bond of the thietane ring.Relief of thietane ring strain and formation of a more stable carbocation intermediate.Bicyclic thiepanones or thiocanones.
Ring Opening Nucleophilic attack on the carbon adjacent to the sulfur atom, leading to cleavage of a C-S bond.High reactivity of the strained thietane ring towards nucleophiles.Functionalized cyclohexanones with a thiol side chain.
Rearrangement Photochemical [2+2] cycloaddition/cycloreversion reactions.Absorption of UV light, leading to excited state rearrangements.Isomeric spirocyclic ketones or bicyclic thioethers.

Fragmentation Pathways and Degradation Studies

Upon electron impact, the molecular ion of this compound would likely undergo fragmentation initiated by the cleavage of the bonds adjacent to the carbonyl group or the sulfur atom. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

McLafferty rearrangement: If applicable, transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

Thietane ring fragmentation: Cleavage of the C-S bonds in the thietane ring, potentially leading to the loss of thioformaldehyde (CH₂S) or ethene.

The stability of this compound under various environmental conditions, such as exposure to light, heat, or oxidizing agents, has not been extensively reported. However, thioethers are known to be susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone. This oxidation could potentially alter the stability and reactivity of the spirocyclic system, possibly facilitating further degradation.

Table 2: Predicted Fragmentation Ions of this compound in Mass Spectrometry

m/z Value (Predicted)Proposed Fragment StructureFragmentation Pathway
M-28 Loss of ethene from the cyclohexanone ringRetro-Diels-Alder reaction
M-46 Loss of thioformaldehyde from the thietane ringCleavage of the thietane ring
M-60 Loss of ethene and thioformaldehydeCombination of the above pathways

Derivatization Strategies for Advanced Functionalization of this compound

The carbonyl group and the sulfur atom in this compound are key functional handles for derivatization, allowing for the introduction of various substituents and the construction of more complex molecular architectures. These derivatization strategies are crucial for exploring the structure-activity relationships of this scaffold in medicinal chemistry and materials science.

The ketone functionality can undergo a wide range of classical carbonyl reactions. For example, reduction with agents like sodium borohydride would yield the corresponding alcohol, 7-thiaspiro[3.5]nonan-2-ol. Wittig olefination could be employed to convert the carbonyl group into an exocyclic double bond. The formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine, respectively, provides a straightforward route to introduce nitrogen-containing functionalities.

The sulfur atom, being a soft nucleophile, can also be a site for functionalization. Alkylation of the sulfur atom with alkyl halides could lead to the formation of sulfonium salts. As mentioned earlier, oxidation of the thioether to a sulfoxide or sulfone can be achieved using various oxidizing agents, which would significantly alter the electronic and steric properties of the molecule.

The development of synthetic routes to spirocycles is an active area of research, with many strategies being applicable to the modification of the this compound scaffold. These include intramolecular alkylations, cyclodehydrations, and ketalizations, which could be used to build upon the existing spirocyclic framework.

Table 3: Potential Derivatization Reactions of this compound

Reaction TypeReagent/ConditionFunctional Group TargetedProduct Class
Reduction Sodium borohydride (NaBH₄)KetoneSpirocyclic alcohol
Wittig Reaction Ph₃P=CH₂KetoneMethylene spirocycle
Reductive Amination Amine, NaBH₃CNKetoneSpirocyclic amine
Oxidation m-CPBA or H₂O₂ThioetherSpirocyclic sulfoxide/sulfone
Alkylation Methyl iodide (CH₃I)ThioetherSulfonium salt

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Consequently, the creation of data tables for chemical shift assignments, coupling constants, and accurate mass determination, as well as a detailed discussion of its conformational dynamics, cannot be provided. The absence of primary research on this particular molecule prevents the generation of a scientifically accurate and informative article as per the user's instructions.

Structural Elucidation and Conformational Analysis of 7 Thiaspiro 3.5 Nonan 2 One

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Structure Confirmation

Analysis of Fragmentation Patterns for Structural Insights

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the 7-thiaspiro[3.5]nonan-2-one molecule would be ionized to form a molecular ion (M+•), which is often energetically unstable and subsequently breaks down into smaller, characteristic fragment ions.

The fragmentation of cyclic ketones is typically initiated by cleavage of the bonds alpha to the carbonyl group. whitman.edumiamioh.edu For this compound, this would involve the breaking of the C1-C2 and C2-C3 bonds or the C8-C1 and C1-C5 bonds. The presence of the sulfur atom in the tetrahydropyran ring also influences fragmentation, as compounds containing sulfur often exhibit a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.edu

Key fragmentation pathways for cyclic ketones include:

Alpha-Cleavage: This is a primary fragmentation mode for ketones where the bond adjacent to the carbonyl group breaks. youtube.comlibretexts.org This process can lead to the formation of a stable acylium ion.

McLafferty Rearrangement: This rearrangement is possible in ketones that possess a gamma-hydrogen atom, leading to the elimination of a neutral alkene molecule. youtube.com

The analysis of the mass-to-charge (m/z) ratios of these fragments provides a puzzle that can be pieced together to confirm the connectivity and structure of the parent molecule.

Table 1: Predicted Fragmentation Patterns for this compound (Note: This table is illustrative of expected fragments as specific experimental data is not available.)

Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
158[C₈H₁₂OS]⁺• (Molecular Ion)Ionization
130Loss of COAlpha-cleavage
115Loss of C₂H₅SRing cleavage
87[C₄H₇S]⁺Cleavage of cyclobutanone
71[C₄H₇O]⁺Cleavage of thiane ring

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are indispensable for studying chiral molecules like this compound, which possesses a stereogenic spiro center. These methods measure the differential interaction of left and right circularly polarized light with the molecule, providing information about its absolute configuration and conformation in solution.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. hebmu.edu.cn The technique relies on comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). hebmu.edu.cnfrontiersin.org

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the carbonyl chromophore. The sign and intensity of the Cotton effects in the spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore, and thus to the absolute configuration at the spiro carbon. By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the enantiomer being studied. researchgate.net

Table 2: Illustrative ECD Data for a Chiral Spiroketone (Note: This table demonstrates the type of data obtained from ECD analysis and is not specific to this compound.)

Wavelength (nm) Δε (L·mol⁻¹·cm⁻¹) Transition Enantiomer
~290Positiven → π(R)
~210Negativeπ → π(R)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. jascoinc.com VCD spectroscopy provides highly detailed information about the solution-state conformation and absolute configuration of chiral molecules. nih.govru.nl

The VCD spectrum of this compound would exhibit numerous bands in the mid-infrared region, with the C=O stretching frequency being particularly informative. Because VCD signals are sensitive to the spatial arrangement of atoms, this technique can be used to distinguish between different stable conformers of the molecule in solution. mdpi.comnih.gov Similar to ECD, the experimental VCD spectrum is compared with DFT-calculated spectra for possible stereoisomers and conformers to determine the absolute configuration and the predominant solution-state structure. nih.govmdpi.com

Table 3: Representative VCD Data for a Chiral Molecule (Note: This table is a general representation of VCD data.)

Wavenumber (cm⁻¹) ΔA x 10⁻⁵ Vibrational Mode Conformer
~1720PositiveC=O stretchA
~1450NegativeCH₂ scissoringA
~1250PositiveC-S stretchA

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information about bond lengths, bond angles, and torsional angles. carleton.edu

Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound, assuming a suitable single crystal can be grown. mdpi.commdpi.com The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. youtube.com This would confirm the spirocyclic nature of the molecule and provide exact geometric parameters for both the cyclobutanone and the thiane rings. Analysis of derivatives could further illuminate how substituents affect the molecular conformation and packing in the crystal lattice.

Table 4: Typical Crystallographic Data (Note: This table is a template for data obtained from single-crystal X-ray analysis.)

Parameter Value
Chemical FormulaC₈H₁₂OS
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Data would be here
b (Å)Data would be here
c (Å)Data would be here
β (°)Data would be here
Volume (ų)Data would be here
ZNumber of molecules per unit cell
R-factorIndex of agreement between model and data

For a chiral molecule that crystallizes in a chiral space group, single-crystal X-ray diffraction can be used to determine its absolute configuration. The technique of anomalous dispersion is employed, where the scattering of X-rays by electrons is slightly out of phase. The presence of a heavier atom like sulfur in this compound enhances this effect. By carefully analyzing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute stereochemistry can be determined. The Flack parameter is calculated during the structure refinement; a value close to zero for a given configuration confirms that the assignment of the absolute structure is correct. mdpi.com

Conformational Landscape and Stereochemical Properties

The unique spirocyclic architecture of this compound, which features a four-membered cyclobutanone ring fused to a six-membered tetrahydrothiopyran ring at a single carbon atom, gives rise to a complex and fascinating conformational landscape. This structure inherently possesses specific stereochemical properties due to the interplay of ring strain, the spiro-linkage, and the presence of a heteroatom.

Analysis of Ring Strain and Spiro-Conformation

The this compound molecule is a union of two distinct ring systems, each with its own inherent strain. The cyclobutanone ring, a four-membered carbocycle, is characterized by significant angle strain due to the deviation of its internal bond angles from the ideal sp³ and sp² hybridized values. The carbonyl group further influences the ring's geometry. In cyclic ketones, ring strain can significantly affect their photochemical reactivity rsc.org. For instance, the strain in cyclobutanone lowers the barrier for α-carbon-carbon bond fission upon photoexcitation rsc.org. While specific studies on this compound are not prevalent, the principles governing strained cyclic ketones suggest that the cyclobutanone moiety in this spirocycle will be a locus of high energy.

The tetrahydrothiopyran ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize torsional and steric strain, similar to cyclohexane (B81311). However, the spiro-fusion at the C5 position forces a specific geometric constraint on this chair. The spirocyclic nature of a molecule, where two rings share a single atom, introduces additional strain, often referred to as "spiro-strain." This arises from the distortion of bond angles at the spiro-center and the steric interactions between the two rings. The release of this inherent ring strain can be a driving force in chemical reactions, as seen in the synthesis of various spirocycles nih.govnih.gov.

Table 1: Factors Contributing to Ring Strain in this compound

FeatureContributing FactorRing System
Angle StrainDeviation from ideal bond anglesCyclobutanone
Torsional StrainEclipsing interactionsCyclobutanone & Tetrahydrothiopyran
Spiro-StrainDistortion at the spiro-centerBoth rings
Steric StrainIntramolecular crowdingBoth rings

Stereoisomerism and Chirality in this compound Systems

Stereoisomerism refers to molecules with the same molecular formula and connectivity but different spatial arrangements of atoms wikipedia.org. In the case of this compound, the potential for stereoisomerism arises from its three-dimensional structure.

The spiro-carbon atom (C5) in this compound is a key feature. For a spiro compound to be chiral, the two rings connected at the spiro-center must be non-planar and appropriately substituted to lack a plane of symmetry youtube.com. In the parent this compound, the molecule possesses a plane of symmetry that passes through the C2-C5-C8 axis, bisecting the cyclobutanone ring and the tetrahydrothiopyran ring. Therefore, the parent molecule itself is achiral.

However, substitution on either of the rings can lead to the formation of stereoisomers. For instance, if a substituent is introduced at a carbon atom other than C2, C5, or C8, the plane of symmetry is eliminated, and the molecule becomes chiral. The spiro-carbon can then be considered a stereogenic center. This leads to the possibility of enantiomers, which are non-superimposable mirror images of each other wikipedia.org.

The presence of stereoisomers can significantly impact the biological activity of a molecule, as different isomers may interact differently with chiral biological targets nih.gov. In a related thiaspiro compound, 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol, the stereochemistry at the carbon atom bearing the hydroxyl group and the relative orientation of the heteroatoms in the rings were crucial in defining the different stereoisomers nih.govresearchgate.net.

Dynamic Stereochemistry, Atropisomerism, and Conformational Flexibility

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond wikipedia.org. While typically associated with biaryl systems, the concept can be extended to hindered rotation between rings in complex cyclic systems. In the context of this compound, while classical atropisomerism is unlikely, the hindered interconversion between different ring conformers can lead to conformers that are stable enough to be isolated or observed at low temperatures.

The dynamic nature of the stereochemistry means that the molecule is not static but is constantly exploring different conformational states. The relative populations of these conformers will be determined by their respective energies, which are a function of the various strain factors discussed earlier. Understanding this dynamic behavior is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Table 2: Summary of Stereochemical Properties of this compound

PropertyDescriptionRelevance to this compound
ChiralityProperty of a molecule that is non-superimposable on its mirror image.The parent molecule is achiral, but substitution can induce chirality.
StereoisomerismMolecules with the same connectivity but different spatial arrangements.Can exist in substituted derivatives, leading to enantiomers and diastereomers.
Conformational FlexibilityThe ability of a molecule to adopt different spatial arrangements through bond rotations.Primarily associated with the tetrahydrothiopyran ring, though hindered by the spiro-fusion.
Dynamic StereochemistryThe study of the time-dependent behavior of stereoisomers.The interconversion between different conformers of the molecule.

Theoretical and Computational Studies of 7 Thiaspiro 3.5 Nonan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the electronic level. However, no specific studies applying these methods to 7-thiaspiro[3.5]nonan-2-one have been found in the peer-reviewed literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

There are no published studies that use Density Functional Theory (DFT) to determine the optimized geometry, bond lengths, bond angles, or electronic properties (such as HOMO/LUMO energies, molecular electrostatic potential, or charge distribution) of this compound.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Predictions

No literature is available detailing the use of Time-Dependent Density Functional Theory (TDDFT) to calculate the excited state properties, predict the UV-Vis absorption spectrum, or analyze the electronic transitions of this compound.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

High-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, have not been reported for this compound. Consequently, high-precision data on its thermodynamic properties or structural parameters from these methods are not available.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are instrumental in understanding the conformational landscape and dynamic behavior of molecules. Such studies on this compound have not been documented.

Conformational Search and Energy Minimization Studies

There are no published reports on systematic conformational searches or energy minimization studies for this compound using molecular mechanics force fields. As a result, data on the relative energies of different conformers or the global minimum energy structure are unavailable.

Molecular Dynamics for Simulating Conformational Dynamics

Molecular dynamics (MD) simulations to investigate the conformational flexibility, ring-puckering dynamics, or solvent effects on the structure of this compound have not been reported in the scientific literature.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular properties and behavior. cuny.edumdpi.com For a unique structure like this compound, computational methods can predict its spectroscopic characteristics, which are crucial for its identification and structural validation.

Calculated NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. Computational methods, particularly those based on density functional theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govchemaxon.com This predictive capability is invaluable for validating experimentally obtained spectra and for assigning signals to specific atoms within the molecule.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (TMS).

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following data is illustrative and not the result of a published computational study on this compound.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
145.22.85
345.22.85
428.11.95
528.11.95
635.82.50
835.82.50
932.72.10
Spiro C55.4-
C=O209.5-

Computed ECD and VCD Spectra for Chiral Assignments

While this compound itself is achiral, derivatives of this compound could be chiral. For such chiral molecules, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining their absolute configuration. mdpi.com

Computational chemistry plays a crucial role in interpreting ECD and VCD spectra. The process involves:

Conformational Search: Identifying all low-energy conformers of the chiral molecule.

Spectral Calculation: For each conformer, the ECD and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final predicted spectrum.

By comparing the computed spectrum with the experimental one, the absolute configuration of the chiral compound can be unambiguously assigned. This approach has become a standard and reliable method in stereochemical analysis.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including those involving this compound. cuny.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the structures of transition states, and calculate activation energies.

For instance, the reduction of the ketone group in this compound or the oxidation of the sulfide can be modeled computationally. This would involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products.

Calculating Reaction Energetics: The energies of all species on the reaction pathway are calculated to determine the reaction's feasibility and kinetics.

These computational studies can reveal intricate details of reaction mechanisms that are often difficult to probe experimentally, thereby guiding the design of new synthetic routes and the understanding of chemical reactivity. mdpi.com

Advanced Derivatives and Applications in Chemical Science

Synthesis of Substituted 7-Thiaspiro[3.5]nonan-2-one Derivatives

The synthesis of derivatives of this compound is crucial for exploring its structure-activity relationships and tuning its physicochemical properties. Methodologies focus on both the functionalization of the peripheral atoms of the rings and modifications at the central spiro-carbon.

Peripheral Functionalization Strategies

Peripheral functionalization involves the introduction of substituents at various positions on the cyclobutane (B1203170) and thiacyclohexane rings of the this compound core. These modifications can significantly influence the molecule's polarity, solubility, and binding interactions with biological targets. While specific examples for the this compound are not extensively documented in publicly available research, general strategies for the functionalization of similar cyclic systems can be extrapolated.

For instance, α-functionalization of the ketone in the cyclobutane ring can be achieved through standard enolate chemistry. This would allow for the introduction of a variety of electrophiles, leading to alkylated, halogenated, or acylated derivatives. Similarly, reactions involving the sulfur atom, such as oxidation to the corresponding sulfoxide or sulfone, can provide derivatives with altered electronic and steric properties. The development of synthetic methods for meso-free corroles has, for example, opened up their meso-functionalization chemistry, allowing for the synthesis of a variety of meso-substituted derivatives nih.gov. This highlights the importance of accessible starting materials for exploring peripheral functionalization.

Modifications at the Spiro-Carbon for Tuned Properties

The synthesis of spirocyclic systems often involves intramolecular cyclization reactions where the spiro-carbon is formed. By using appropriately substituted precursors, it is possible to generate derivatives with specific groups at this position. The increasing interest in less planar bioactive compounds has spurred the development of diverse synthetic routes to obtain various spirocyclic systems nih.gov.

Heteroatom Modifications and Spirocyclic Analogues

The properties of this compound can be further diversified by replacing the sulfur atom with other heteroatoms or by altering the position of the heteroatom within the spirocyclic framework.

Comparison with Oxa- and Aza-Spiro[3.5]nonanones

For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and its derivatives have been explored for their potential in drug design as bioisosteres of pipecolic acid univ.kiev.ua. The synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones has also been reported researchgate.net. The introduction of spirocyclic scaffolds is a known strategy to increase the fraction of sp3 hybridized carbons (Fsp3), which can lead to improved compound potency, selectivity, and pharmacokinetic properties bldpharm.com.

Below is a comparative table of the parent spiro[3.5]nonanone systems:

CompoundMolecular FormulaKey Features
This compoundC₈H₁₂OSContains a sulfur atom in the six-membered ring.
7-Oxaspiro[3.5]nonan-2-oneC₈H₁₂O₂Contains an oxygen atom in the six-membered ring.
7-Azaspiro[3.5]nonan-2-oneC₈H₁₃NOContains a nitrogen atom in the six-membered ring, allowing for further substitution at the nitrogen.

Synthesis of Spiro[3.5]nonane Analogues with Varied Heteroatom Positions

The synthesis of spiro[3.5]nonane analogues with heteroatoms at different positions within the rings offers another avenue for structural diversification. For instance, placing the heteroatom in the four-membered ring or at a different position in the six-membered ring would result in isomers with distinct chemical reactivity and biological profiles. The development of synthetic methodologies for such analogues is an active area of research, driven by the need for novel chemical entities in drug discovery. The synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions is a powerful strategy for generating diverse structures researchgate.net.

Incorporation into Complex Molecular Architectures and Scaffolds

The this compound core can serve as a rigid and three-dimensional building block for the construction of more complex molecular architectures. Its inherent spirocyclic nature can be used to control the spatial orientation of appended functional groups, which is a critical aspect in the design of molecules that interact with specific biological targets.

Spirocyclic scaffolds are increasingly being incorporated into drug candidates and approved drugs nih.govbldpharm.com. For example, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been evaluated as covalent inhibitors of KRAS G12C, a key target in cancer therapy nih.govresearchgate.net. The synthesis of novel spiro 1,3-thiazolidin-4-one derivatives from steroidal ketones demonstrates the integration of spirocycles into complex natural product frameworks beilstein-journals.org. The unique geometry of spirocycles can lead to improved metabolic stability and other desirable ADME (absorption, distribution, metabolism, and excretion) properties univ.kiev.ua. The use of spirocyclic building blocks in the synthesis of complex molecules is a testament to their value in modern organic and medicinal chemistry.

Integration into Polycyclic and Fused-Ring Systems

There is no available research demonstrating the integration of this compound into polycyclic or fused-ring systems. The synthetic pathways and methodologies required for such transformations using this specific spirocyclic ketone have not been reported in peer-reviewed literature.

Synthetic Precursors for Chemical Probes and Molecular Tools

The utility of this compound as a synthetic precursor for the development of chemical probes or molecular tools has not been described in the scientific literature. Research on the modification of this compound to create tools for chemical biology or molecular diagnostics is not publicly available.

Exploration of this compound in Materials Science

There is no information available regarding the exploration or application of this compound in the field of materials science. Its potential use in the development of novel polymers, organic electronics, or other advanced materials has not been a subject of published research.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies for Spiro[3.5]nonan-2-one and its Derivatives

The synthesis of spiro compounds, known for their rigid three-dimensional structures, presents a significant challenge to organic chemists. mdpi.comunimi.it Traditional methods often involve multiple steps, harsh reaction conditions, and the generation of substantial waste. chemistryjournals.net Consequently, a major thrust of current research is the development of novel and sustainable synthetic routes.

A prominent strategy is the use of multicomponent domino reactions, which allow for the construction of complex molecules like spirocycles in a single step from multiple starting materials. mdpi.comjetir.org This approach enhances efficiency by reducing reaction time, simplifying operational procedures, and minimizing waste generation. mdpi.com For instance, Knoevenagel condensation followed by a Michael addition and cyclization is a common sequence in domino reactions for creating spiroheterocycles. jetir.org

The principles of green chemistry are being actively integrated into these new methodologies. rsc.org Key developments include:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes. unimi.itmdpi.comresearchgate.net Similarly, the use of ultrasonic irradiation (sonochemistry) is being explored to enhance reaction rates and yields. researchgate.net

Green Solvents: There is a significant shift away from volatile and toxic organic solvents. chemistryjournals.net Water and ethanol are increasingly used as benign reaction media. jetir.orgrsc.org Ionic liquids are also gaining attention as recyclable and non-volatile alternatives to conventional solvents. mdpi.comchemistryjournals.net

Novel Catalysts: The use of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. Organocatalysts, such as the ionic liquid 1-methylimidazolium chloride, have been successfully employed. nih.gov Brønsted acid surfactant-type catalysts have also been used for spiro-thiazolidinone synthesis in aqueous media at room temperature. nih.gov These catalysts often improve atom economy and allow for easier product purification. nih.gov

These advancements are paving the way for more environmentally friendly and economically viable production of spiro[3.5]nonane derivatives. rsc.orgrsc.org

Synthetic StrategyKey FeaturesCatalyst ExampleSolvent ExampleEnergy SourceRef.
Multicomponent Domino Reaction High efficiency, reduced steps, low wasteIonic LiquidEthanolMicrowave mdpi.comnih.gov
Brønsted Acid Catalysis Environmentally benign, high yieldsp-dodecyl benzenesulfonic acidWaterAmbient nih.gov
Microwave-Assisted Synthesis Rapid reaction times, energy efficientAnhydrous ZnCl₂N/A (solvent-free)Microwave jetir.orgnih.gov
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved yieldsN/AN/AUltrasound researchgate.net

Advancements in Spectroscopic and Structural Characterization of Spirocyclic Thia-compounds

The precise elucidation of the complex three-dimensional structure of spirocyclic thia-compounds is crucial for understanding their chemical reactivity and potential applications. Modern analytical techniques provide powerful tools for comprehensive structural characterization. semanticscholar.orgmdpi.com

Key spectroscopic methods employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net Advanced 2D NMR techniques can further reveal through-bond and through-space correlations, which are essential for assigning the complex stereochemistry of the spiro center. While direct detection of heteroatoms like ¹⁵N and ³³S can be challenging due to low natural abundance or poor sensitivity, isotopic enrichment can sometimes be used to overcome these limitations. mdpi.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as the carbonyl (C=O) group in the 2-one position of the target compound. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS is vital for determining the molecular weight of the compound and for gaining structural insights through fragmentation patterns. researchgate.netnih.gov It is a highly sensitive technique that complements NMR and X-ray crystallography data. nih.gov

For unambiguous confirmation of the solid-state structure and stereochemistry, X-ray crystallography remains the gold standard. nih.govresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an exact picture of the molecule's three-dimensional arrangement. researchgate.net

TechniqueInformation ObtainedApplication to Spirocyclic Thia-compoundsRef.
¹H & ¹³C NMR Carbon-hydrogen framework, connectivity, stereochemistryElucidation of the spirocyclic backbone and substituent positions researchgate.netresearchgate.net
FT-IR Spectroscopy Presence of functional groupsIdentification of the ketone (C=O) and C-S bonds researchgate.net
Mass Spectrometry Molecular weight, fragmentation patternsConfirmation of molecular formula and structural fragments nih.govnih.gov
X-ray Crystallography Precise 3D structure, bond lengths, bond anglesUnambiguous determination of stereochemistry and solid-state conformation nih.govresearchgate.net

Computational Design and Prediction of Novel Spiro[3.5]nonane Architectures with Desired Chemical Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. scirp.org By using theoretical models, researchers can design novel spiro[3.5]nonane architectures and predict their properties before embarking on time-consuming and resource-intensive laboratory synthesis. researchgate.net

Density Functional Theory (DFT) is a prominent quantum chemical method used for this purpose. nih.govscispace.com DFT calculations can accurately predict a wide range of molecular properties, including:

Optimized Geometries: Determining the most stable three-dimensional structure of a molecule, including bond lengths and angles. scirp.org

Spectroscopic Properties: Simulating IR and NMR spectra, which can aid in the interpretation of experimental data. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.netscispace.com

Thermodynamic Parameters: Predicting properties such as heats of formation, which are crucial for assessing the stability and potential energy of a compound. nih.gov

These computational studies allow for the in silico screening of large libraries of virtual compounds. researchgate.net Researchers can systematically modify the spiro[3.5]nonane scaffold, for example, by adding different substituents, and then calculate how these changes affect the molecule's electronic and structural properties. This predictive power helps to prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com

Predicted PropertyComputational MethodSignificance in Spirocycle DesignRef.
Molecular Geometry DFT Geometry OptimizationPredicts the stable 3D structure and stereochemistry. scirp.org
HOMO-LUMO Energy Gap DFT CalculationsIndicates chemical reactivity and kinetic stability. researchgate.net
Vibrational Frequencies DFT Frequency AnalysisPredicts IR spectra to compare with experimental data. researchgate.net
Thermodynamic Stability DFT CalculationsAssesses the heat of formation and relative stability of isomers. nih.gov

Integration of Artificial Intelligence and Machine Learning in Spirocycle Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, from drug discovery to materials science. nih.govresearchgate.net In the context of spirocycle research, these data-driven approaches offer powerful new capabilities for design and synthesis.

Furthermore, AI and ML models can be used for:

Predicting Reaction Outcomes: By learning from experimental data, ML models can predict the likely yield or success of a proposed reaction under specific conditions, helping to optimize experiments before they are run in the lab. researchgate.net

Accelerating Drug Discovery: AI can rapidly screen virtual libraries of spiro compounds to predict their biological activity, toxicity, and other pharmaceutically relevant properties. nih.gov This accelerates the design-make-test-analyze cycle in medicinal chemistry. nih.gov

Automated Synthesis: The integration of AI with robotic platforms enables fully automated synthesis, where the AI designs a synthetic route and a robot executes the necessary laboratory operations. nih.gov

Green Chemistry Principles in the Synthesis and Handling of Spirocyclic Compounds

The principles of green chemistry provide a comprehensive framework for making chemical processes safer and more sustainable. chemistryjournals.net The synthesis of complex molecules like spirocyclic compounds is an area where the application of these principles can have a significant positive impact. rsc.org

The twelve principles of green chemistry, as established by Anastas and Warner, are being increasingly applied to spirocycle synthesis:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. Multicomponent reactions are a prime example of this principle in action. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. The shift towards water, ethanol, or solvent-free conditions is a direct application of this principle. jetir.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure, or those using efficient energy sources like microwaves, adhere to this principle. chemistryjournals.netmdpi.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

By consciously applying these principles, chemists can develop synthetic routes to 7-thiaspiro[3.5]nonan-2-one and its derivatives that are not only scientifically elegant but also environmentally responsible. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-thiaspiro[3.5]nonan-2-one, and what are the critical reaction conditions influencing yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thiol-containing precursors under controlled conditions. Key steps include the use of catalysts (e.g., Lewis acids) and temperature optimization (80–120°C) to enhance spirocyclic ring formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Employ a combination of 1H^1H/13C^{13}C-NMR to confirm the spirocyclic framework and sulfur incorporation. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., 170.21 g/mol for analogous compounds). HPLC with UV detection (λ = 210–254 nm) ensures purity, while IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) functional groups .

Q. What physicochemical properties of this compound are critical for its handling and reactivity in organic synthesis?

  • Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMSO, DMF), thermal stability (<200°C), and sensitivity to moisture. The compound’s electrophilic carbonyl group makes it prone to nucleophilic attack, requiring inert atmosphere storage .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the biological interactions of this compound with enzymatic targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d). X-ray crystallography or cryo-EM can resolve binding modes. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., kinases) and measure activity via fluorescence-based substrates .

Q. How can researchers optimize multi-gram scale synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Implement flow chemistry to control reaction exothermicity and minimize side products. Chiral catalysts (e.g., BINOL-derived ligands) preserve stereochemistry. Monitor reaction progress via in-line FTIR or Raman spectroscopy .

Q. What comparative structural analyses differentiate this compound from related spirocyclic compounds, and how do these differences impact reactivity?

  • Methodological Answer :

CompoundStructural FeatureReactivity Impact
This compoundSulfur atom at position 7Enhanced nucleophilicity
7-Oxaspiro[3.5]nonan-2-oneOxygen atom at position 7Reduced electrophilic character
7-Azaspiro[3.5]nonan-2-olNitrogen atom at position 7Increased hydrogen bonding

These substitutions alter electronic density, influencing reaction pathways (e.g., thioether vs ether oxidation stability) .

Q. How should researchers address contradictory results in bioactivity studies involving this compound?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., SPR vs ITC for binding). Control for batch-to-batch variability via LC-MS purity checks. Perform dose-response curves (IC50_{50} or EC50_{50}) across multiple cell lines to rule out off-target effects .

Q. What computational approaches are suitable for predicting the binding modes of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies plausible binding poses. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over 100+ ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions at active sites .

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